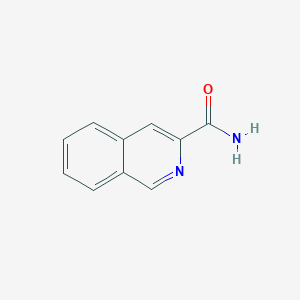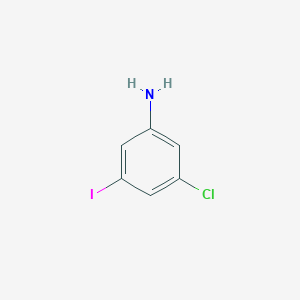
5-Methoxy-4-Chromanone
説明
5-Methoxy-4-Chromanone is a heterocyclic compound belonging to the chromanone family. Chromanones are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyranone ring, with a methoxy group attached at the fifth position.
作用機序
Target of Action
5-Methoxy-4-Chromanone, also known as 5-Methoxychroman-4-one, is a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone analogs have been reported to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
Chromanone derivatives have been shown to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These activities suggest that this compound may interact with its targets to induce these effects.
Biochemical Pathways
This compound may affect multiple biochemical pathways due to its broad spectrum of biological activities . .
Result of Action
Given the wide range of biological activities exhibited by chromanone derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-Chromanone typically involves the cyclization of appropriate phenolic precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting material is often 5-methoxyphenol, which undergoes cyclization with ethyl acetoacetate under acidic conditions to form the desired chromanone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the carbonyl group in this compound can yield 5-methoxy-4-chromanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Methoxy-4-chromone-2,3-dione.
Reduction: 5-Methoxy-4-chromanol.
Substitution: Various substituted chromanones depending on the nucleophile used.
科学的研究の応用
5-Methoxy-4-Chromanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of agrochemicals.
類似化合物との比較
Chroman-4-one: Lacks the methoxy group and has different biological activities.
5-Hydroxy-4-Chromanone: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological properties.
4-Chromanone: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Uniqueness: 5-Methoxy-4-Chromanone is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution can enhance its antioxidant properties and modulate its interaction with biological targets, making it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
5-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGXDPNMNYBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570669 | |
| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863309-86-8 | |
| Record name | 5-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper mentions that (R)-3-(3’,4’-Dihydroxybenzyl)-7-hydroxy-5-methoxychroman-4-one (7) and (E)-3-(3’,4’-dihydroxybenzylidene)-7-hydroxy-5-methoxychroman-4-one (10) exhibit significant COX-2 inhibitory activity. What structural features contribute to this activity?
A1: While the paper doesn't explicitly detail the mechanism of action for these compounds, it highlights that both (R)-3-(3’,4’-Dihydroxybenzyl)-7-hydroxy-5-methoxychroman-4-one (7) and (E)-3-(3’,4’-dihydroxybenzylidene)-7-hydroxy-5-methoxychroman-4-one (10) share a common scaffold: a chroman-4-one ring with a 5-methoxy substituent. [] The presence of hydroxyl groups on the benzyl or benzylidene substituent at the 3-position of the chroman-4-one ring also appears crucial for activity. Further research is needed to elucidate the specific binding interactions and downstream effects of these compounds on COX-2.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)



![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)






